A Technical Guide to DAR-4M: A Fluorescent Probe for Nitric Oxide Detection
A Technical Guide to DAR-4M: A Fluorescent Probe for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminorhodamine-4M (DAR-4M) is a fluorescent probe utilized for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical applications in experimental biology. Detailed experimental protocols, quantitative data, and a critical discussion of the probe's specificity are presented to assist researchers in its effective implementation.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The transient nature and low physiological concentrations of NO necessitate sensitive and specific detection methods. Fluorescent probes have emerged as invaluable tools for the real-time imaging of NO in living cells and tissues. DAR-4M is a rhodamine-based probe that offers several advantages over earlier fluorescein-based dyes, such as DAF-2, including greater photostability, a broader effective pH range, and fluorescence in the orange spectrum, which can minimize interference from cellular autofluorescence.[1][2]
Chemical and Physical Properties
DAR-4M, with the full chemical name 9-[3-amino-2-carboxy-4-(methylamino)phenyl]-3,6-bis(dimethylamino)-xanthylium, is a cell-impermeable molecule. For intracellular applications, it is available as an acetoxymethyl (AM) ester, DAR-4M AM, which is cell-permeable.[3] Once inside the cell, intracellular esterases cleave the AM group, trapping the active DAR-4M probe.[3]
Table 1: Physicochemical Properties of DAR-4M
| Property | Value | Reference(s) |
| Full Name | Diaminorhodamine-4M | [4] |
| Synonyms | DAF-4M | [4] |
| Molecular Formula | C₂₅H₂₆N₄O₃ | [4] |
| Molecular Weight | 430.50 g/mol | [4] |
| Form | Solution (typically in DMSO) | [4] |
| Solubility | Soluble in DMSO | [4] |
| Cell Permeability | No (DAR-4M AM is cell-permeable) | [1][3] |
Mechanism of Action
DAR-4M itself is weakly fluorescent.[1] Its detection of nitric oxide is based on an irreversible chemical reaction. In the presence of oxygen, nitric oxide (NO) undergoes auto-oxidation to form dinitrogen trioxide (N₂O₃).[5] DAR-4M reacts with this intermediate to form a highly fluorescent triazole derivative, DAR-4M T.[4] This reaction results in a significant increase in fluorescence quantum efficiency, reported to be approximately 840-fold.[4]
Spectral Properties and Performance
The rhodamine scaffold of DAR-4M provides it with favorable spectral properties for biological imaging.
Table 2: Spectral and Performance Characteristics of DAR-4M
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~560 nm | [1] |
| Emission Maximum (λem) | ~575 nm | [1] |
| Appearance | Orange Fluorescence | [1] |
| Quantum Yield (Φ) of DAR-4M T | 0.42 | [1] |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [1] |
| Detection Limit | ~10 nM | [4] |
| Effective pH Range | 4-12 | [1] |
Comparative Data
DAR-4M offers distinct advantages over the more traditional fluorescein-based NO probes.
Table 3: Comparison of DAR-4M with Other NO Fluorescent Probes
| Feature | DAR-4M | DAF-2 | DAF-FM |
| Fluorophore | Rhodamine | Fluorescein | Fluorescein |
| Excitation Max (nm) | ~560 | ~495 | ~495 |
| Emission Max (nm) | ~575 | ~515 | ~515 |
| Effective pH Range | 4-12 | >7 | >5.5 |
| Photostability | Higher | Lower | Moderate |
| Autofluorescence Overlap | Lower | Higher | Higher |
Experimental Protocols
The following are generalized protocols for the use of DAR-4M and its AM ester. Optimization is recommended for specific cell types and experimental conditions.
Detection of Extracellular Nitric Oxide
This protocol is suitable for measuring NO released into the extracellular medium.
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Reagent Preparation : Prepare a 5-10 µM working solution of DAR-4M in a neutral buffer (e.g., PBS, pH 7.4).[1]
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Sample Incubation : Add the DAR-4M working solution to the cell culture medium or experimental buffer.
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Stimulation : If applicable, add the experimental stimulus to induce NO production.
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Measurement : Measure the fluorescence intensity using a fluorometer, plate reader, or fluorescence microscope with excitation and emission wavelengths appropriate for DAR-4M (Ex/Em: ~560 nm/~575 nm).
Detection of Intracellular Nitric Oxide using DAR-4M AM
This protocol is for the detection of NO produced within cells.
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Cell Preparation : Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dish, 96-well plate).
-
Loading Solution Preparation : Prepare a 5-10 µM working solution of DAR-4M AM in a serum-free medium or appropriate buffer.[3]
-
Cell Loading : Remove the culture medium and wash the cells with the buffer. Add the DAR-4M AM loading solution and incubate for 30-60 minutes at 37°C.[6]
-
Wash : Remove the loading solution and wash the cells twice with the buffer to remove any extracellular probe.
-
Incubation : Add fresh buffer or medium to the cells and incubate for an additional 10-20 minutes to allow for complete de-esterification of the probe.[3]
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Stimulation and Imaging : Add the experimental stimulus and acquire fluorescence images using a microscope equipped with appropriate filters (e.g., Cy3 filter set).[7]
Specificity and Considerations
While DAR-4M is a powerful tool, it is crucial to understand its limitations. Research has shown that DAR-4M is not entirely specific for nitric oxide.[8] The fluorescent yield of DAR-4M can be potentiated by the presence of other reactive nitrogen species, such as peroxynitrite (ONOO⁻), in the presence of NO donors.[8][9] However, in the absence of NO, other reactive oxygen or nitrogen species like superoxide, hydrogen peroxide, and peroxynitrite alone do not cause a significant increase in fluorescence.[8]
Therefore, it is more accurate to consider DAR-4M as a probe for reactive nitrogen species, rather than exclusively for NO.[8][9] This makes quantitative comparisons between different samples challenging, as the fluorescent yield can be influenced by the local oxidative environment.[8] For these reasons, DAR-4M is best suited for the qualitative assessment of RNS production.
Conclusion
DAR-4M and its cell-permeable counterpart, DAR-4M AM, are valuable fluorescent probes for the detection of nitric oxide and reactive nitrogen species. Their favorable spectral properties, photostability, and wide pH range make them a superior choice over older fluorescein-based probes in many experimental contexts. However, researchers must be mindful of the probe's reactivity with various RNS and design experiments with appropriate controls to ensure accurate interpretation of the results. This guide provides the foundational knowledge for the effective application of DAR-4M in elucidating the complex roles of nitric oxide signaling in biological systems.
References
- 1. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. DAR-4M (diaminorhodamine-4M) 一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 3. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of intracellular nitric oxide (NO) production in shrimp haemocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goryochemical.com [goryochemical.com]
- 8. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
